1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid
Description
1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is a hybrid heterocyclic compound combining a pyrrolidine backbone with a thiophene-containing acetyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The thiophene moiety enhances aromatic interactions, while the pyrrolidine ring provides conformational flexibility. Its synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with pyrrolidine precursors under acidic or catalytic conditions .
Properties
IUPAC Name |
1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(7-8-3-2-6-16-8)12-5-1-4-9(12)11(14)15/h2-3,6,9H,1,4-5,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYIFEJNJRFLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid typically involves the reaction of thiophene-2-acetic acid with pyrrolidine-2-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-carboxylic Acid (CAS 527-72-0)
- Structure : Simpler analog lacking the pyrrolidine-acetyl group.
- Molecular Weight : 128.15 g/mol (C₅H₄O₂S).
- Properties : Used as a laboratory chemical; lower solubility in water compared to the target compound due to reduced polarity .
- Applications : Primarily a building block for synthesizing thiophene derivatives.
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid
- Structure : Replaces thiophene with a 3-methylisoxazole group.
- This substitution may enhance binding affinity in biological targets (e.g., enzymes) but reduce lipophilicity .
- Synthesis : Involves TFA-mediated deprotection and column chromatography, similar to the target compound .
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}pyrrolidine-2-carboxylic Acid
- Structure : Extends the thiophene system with an imidazo[1,2-a]pyrimidine group.
- Molecular Weight : 328.39 g/mol (C₁₇H₁₆N₄O₂S).
- Properties : Higher molecular weight and complexity may improve pharmacokinetic retention but reduce aqueous solubility. Reported purity: 95% .
Cyclo 1-[2-(Cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic Acid (1-Carbamoyl-Propyl)-Amide
- Structure : Cyclic tetrapeptide derivative with cyclopentane and phenyl groups.
- Biological Activity : Exhibits antimicrobial properties, suggesting that bulkier acyl groups (e.g., cyclopentanecarbonyl) enhance bioactivity compared to thiophene-based analogs .
Structural and Functional Analysis Table
Key Research Findings
- Electronic Effects : Thiophene’s electron-rich aromatic system improves π-π stacking in molecular interactions, whereas isoxazole analogs prioritize hydrogen bonding .
- Bioactivity Correlation : Bulky substituents (e.g., cyclopentane, phenyl) correlate with enhanced antimicrobial activity, suggesting steric bulk may optimize target engagement .
- Synthetic Challenges : Thiophene-acetyl derivatives require precise coupling conditions to avoid byproducts, unlike simpler carboxylic acid analogs .
Biological Activity
1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings and provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is C11H13NO3S, with a molecular weight of 239.29 g/mol. The compound features a thiophene ring linked to a pyrrolidine structure via an acetyl group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO3S |
| Molecular Weight | 239.29 g/mol |
| CAS Number | 188718-07-2 |
| Minimum Purity | 95% |
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid exhibit varying degrees of anticancer activity. For instance, derivatives based on the pyrrolidine structure were tested against A549 human lung adenocarcinoma cells. The results showed that certain modifications to the structure significantly influenced the cytotoxic effects observed:
- Weak Activity : The carboxylic acid derivative exhibited weak anticancer activity with post-treatment viability ranging from 78% to 86% at a concentration of 100 µM.
- Enhanced Activity : Compounds with additional substitutions, such as 4-chlorophenyl and 4-bromophenyl groups, reduced cell viability to 64% and 61%, respectively, indicating enhanced anticancer properties.
The structure-dependence of these activities suggests that further modifications could yield more potent anticancer agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro tests against multidrug-resistant strains such as Staphylococcus aureus revealed promising results:
- Effective Against MRSA : Certain derivatives demonstrated selective antimicrobial activity against methicillin-resistant strains.
- Broad Spectrum : The screening included various pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, showcasing its potential as a broad-spectrum antimicrobial agent.
The biological activity of 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is believed to involve interactions with specific molecular targets, potentially inhibiting key enzymes or receptors involved in cancer cell proliferation and microbial resistance mechanisms. Understanding these interactions can guide the development of more effective therapeutic agents.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Study on Anticancer Properties : A study involving various pyrrolidine derivatives highlighted that compounds with thiophene substitutions showed significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards non-cancerous cells .
- Antimicrobial Efficacy : Research focusing on the antimicrobial properties demonstrated that certain structural modifications enhanced the activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via coupling reactions between thiophene-2-acetic acid derivatives and pyrrolidine-2-carboxylic acid precursors. Acylation of the pyrrolidine nitrogen using activated esters (e.g., NHS esters) or carbodiimide-mediated coupling (EDC/HOBt) is common. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water with 0.1% TFA) for purity assessment (>95%) and spectroscopic techniques:
- NMR : Confirm the thiophene proton environment (δ 6.8–7.5 ppm for aromatic protons) and pyrrolidine backbone (δ 3.0–4.0 ppm for N-acetyl protons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values .
Q. What safety precautions are critical during handling?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles. Store in a cool, dry environment (2–8°C) away from oxidizers. In case of skin contact, wash immediately with soap and water .
Q. Which solvents are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .
Q. How can researchers verify the stability of the compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to initial samples. Thiophene derivatives are typically stable at neutral pH but may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Employ quantum chemical calculations (DFT, B3LYP/6-31G*) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict activation energies for acylation steps. Pair computational data with high-throughput screening to identify optimal catalysts (e.g., DMAP) .
Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical models?
- Methodological Answer : Cross-validate NMR chemical shifts using ab initio calculations (e.g., GIAO method). For discrepancies in aromatic proton signals, consider solvent effects (PCM models) or conformational dynamics (MD simulations). Compare experimental IR stretches with scaled vibrational frequencies from DFT .
Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., AT₁ for hypertension). Synthesize analogs with modified pyrrolidine rings (e.g., proline derivatives) and assess binding affinity via SPR or radioligand assays. Prioritize derivatives with low nanomolar IC₅₀ values .
Q. What advanced techniques quantify trace impurities in bulk samples?
- Methodological Answer : Use LC-MS/MS with MRM mode to detect sub-0.1% impurities. For chiral purity, employ chiral HPLC (Chiralpak AD-H column) or SFC. Validate methods per ICH Q2(R1) guidelines, ensuring LOD/LOQ < 0.05% .
Q. How do steric and electronic effects of the thiophene moiety influence the compound’s reactivity?
- Methodological Answer : Conduct Hammett studies by substituting thiophene with electron-donating/withdrawing groups (e.g., methyl, nitro). Measure reaction rates (e.g., hydrolysis) and correlate with σ values. DFT-based NBO analysis can quantify charge distribution at the acetyl group .
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer : Use flow chemistry to maintain consistent reaction parameters (temperature, residence time). Implement PAT tools (e.g., in-line FTIR) for real-time monitoring. Optimize workup procedures (e.g., liquid-liquid extraction vs. centrifugation) to minimize batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
